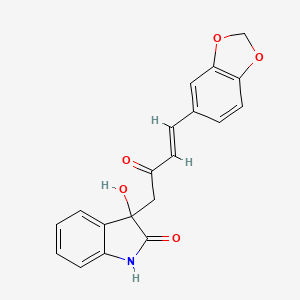
Acide 5-fluoroorotique
Vue d'ensemble
Description
L’acide 5-fluoroorotique est un dérivé fluoré du précurseur de la pyrimidine, l’acide orotique. Il est principalement utilisé en génétique des levures pour sélectionner l’absence du gène URA3, qui code l’enzyme responsable de la décarboxylation de l’this compound en 5-fluorouracile, un métabolite toxique . Ce composé a également été utilisé dans la sélection des diatomées .
Applications De Recherche Scientifique
5-Fluoroorotic acid has a wide range of applications in scientific research:
Yeast Genetics: It is used to select for the absence of the URA3 gene in yeast, facilitating the study of gene function and genetic interactions.
Gene Knock-Out Studies: Employed in the generation of multiple gene knock-outs in diatoms and other organisms.
Molecular Biology: Utilized in the construction of yeast two-hybrid libraries and the analysis of transposable genetic elements.
Biochemistry: Acts as a selective inhibitor of rRNA synthesis in mammals.
Mécanisme D'action
L’acide 5-fluoroorotique exerce ses effets par les mécanismes suivants :
Décarboxylation en 5-fluorouracile : Chez la levure, l’enzyme codée par le gène URA3 décarboxyle l’this compound en 5-fluorouracile, qui est toxique pour les cellules.
Inhibition de la synthèse de l’ARN ribosomique : Chez les mammifères, l’this compound inhibe sélectivement la synthèse de l’ARN ribosomique.
Perturbation du traitement de l’ARN : Le composé peut perturber le traitement du pré-ARN ribosomique en ARN ribosomique mature et inhiber les modifications post-transcriptionnelles des ARN de transfert.
Analyse Biochimique
Biochemical Properties
5-Fluoroorotic acid interacts with the enzyme orotidine-5’-monophosphate decarboxylase, encoded by the URA3 gene . This interaction results in the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil . The 5-fluorouracil metabolite is toxic to cells, making 5-fluoroorotic acid a useful tool in yeast genetics for selecting against the presence of the URA3 gene .
Cellular Effects
The primary cellular effect of 5-fluoroorotic acid is toxicity, which is induced through its conversion to 5-fluorouracil . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, and cells expressing this enzyme are unable to grow in the presence of 5-fluoroorotic acid .
Molecular Mechanism
The molecular mechanism of 5-fluoroorotic acid involves its conversion to 5-fluorouracil, a toxic metabolite . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, which is encoded by the URA3 gene . The resulting 5-fluorouracil metabolite is toxic to cells, inhibiting their growth .
Temporal Effects in Laboratory Settings
The effects of 5-fluoroorotic acid over time in laboratory settings are primarily related to its toxicity . As 5-fluoroorotic acid is converted to 5-fluorouracil, it induces toxicity in cells expressing the URA3 gene . This effect is consistent over time, as long as 5-fluoroorotic acid is present .
Metabolic Pathways
5-Fluoroorotic acid is involved in the pyrimidine biosynthesis pathway . It is converted to 5-fluorouracil by the enzyme orotidine-5’-monophosphate decarboxylase, which is part of this pathway .
Transport and Distribution
Given its role in yeast genetics, it is likely that it is transported into cells where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .
Subcellular Localization
Given its role in yeast genetics, it is likely that it is localized in the cytoplasm where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide 5-fluoroorotique peut être synthétisé par la fluoration de l’acide orotique. La réaction implique généralement l’utilisation d’un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées pour introduire l’atome de fluor à la position 5 du cycle pyrimidinique .
Méthodes de production industrielle : En milieu industriel, la production de l’this compound implique la fluoration à grande échelle de l’acide orotique en utilisant des agents fluorants similaires. Le processus est optimisé en termes de rendement et de pureté, impliquant souvent plusieurs étapes de purification pour garantir l’élimination des sous-produits et des matières premières non réagies .
Analyse Des Réactions Chimiques
Types de réactions :
Décarboxylation : L’acide 5-fluoroorotique subit une décarboxylation pour former le 5-fluorouracile, un métabolite toxique.
Substitution : L’atome de fluor dans l’this compound peut participer à des réactions de substitution nucléophile dans des conditions appropriées.
Réactifs et conditions courants :
Principaux produits :
5-Fluorouracile : Formé par la décarboxylation de l’this compound.
Dérivés substitués : Différents dérivés substitués peuvent être formés en fonction du nucléophile utilisé dans les réactions de substitution.
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Génétique des levures : Il est utilisé pour sélectionner l’absence du gène URA3 dans la levure, facilitant l’étude de la fonction des gènes et des interactions génétiques.
Études d’inactivation de gènes : Employé dans la génération de multiples knock-outs de gènes chez les diatomées et d’autres organismes.
Biologie moléculaire : Utilisé dans la construction de banques de levures à deux hybrides et l’analyse des éléments génétiques transposables.
Biochimie : Agit comme un inhibiteur sélectif de la synthèse de l’ARN ribosomique chez les mammifères.
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide orotique : Le précurseur de l’acide 5-fluoroorotique, dépourvu de l’atome de fluor à la position 5.
5-Fluorouracile : Un métabolite toxique formé par la décarboxylation de l’this compound.
Fluorouridine : Un analogue nucléosidique utilisé dans les études biochimiques.
Unicité de l’this compound : L’this compound est unique en raison de son application spécifique en génétique des levures pour la sélection de l’absence du gène URA3. Sa capacité à être converti en un métabolite toxique (5-fluorouracile) en fait un outil précieux dans les études génétiques et la biologie moléculaire .
Propriétés
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFUALWMUWDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220573 | |
| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-95-7 | |
| Record name | Fluoroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorouracil-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-fluoroorotic acid (5-FOA) exert its effects in cells?
A1: 5-FOA itself is not inherently toxic. It becomes active after being metabolized within cells by enzymes involved in pyrimidine biosynthesis. [, , ] Specifically, the enzymes orotate phosphoribosyltransferase (OPRTase) and orotidine-5′-monophosphate decarboxylase (OMPdeCase) convert 5-FOA into 5-fluorouridine monophosphate (5-FUMP), which is further metabolized to 5-fluorouridine triphosphate (5-FUTP). [, ]
Q2: What are the downstream consequences of 5-FOA metabolism?
A2: 5-FUTP is the primary toxic metabolite. It disrupts RNA synthesis by competing with uridine triphosphate (UTP) for incorporation into RNA molecules. [, , ] This incorporation leads to the production of dysfunctional RNA, ultimately affecting protein synthesis and cell viability. [, ] Additionally, 5-FUMP can be converted to 5-fluoro-2′-deoxyuridine monophosphate, which inhibits thymidylate synthase, a key enzyme in DNA synthesis, ultimately affecting DNA replication. []
Q3: What is the molecular formula and weight of 5-FOA?
A3: The molecular formula of 5-FOA is C5H3FN2O4, and its molecular weight is 174.09 g/mol. []
Q4: Is 5-FOA stable in solution?
A4: 5-FOA is known to undergo spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C), forming 5-fluorouracil. [] This hydrolysis can be accelerated enzymatically in the presence of isolated leukocytes. []
Q5: Does the instability of 5-FOA in solution pose challenges for its use?
A5: Yes, the instability of 5-FOA can complicate its use in some applications. Its spontaneous hydrolysis to 5-fluorouracil needs to be considered when designing experiments and interpreting results. []
Q6: Can you elaborate on how 5-FOA is used for genetic manipulation?
A7: Researchers can introduce a wild-type copy of the gene encoding OPRTase (like pyrE or pyrF) on a plasmid into a mutant strain lacking a functional OPRTase. [, , ] These transformed cells become sensitive to 5-FOA. Subsequent selection for 5-FOA resistance allows the identification of cells that have lost the plasmid, enabling gene replacements and other genetic modifications. [, , ]
Q7: What is the relationship between the structure of 5-FOA and its activity?
A8: The fluorine atom at the 5-position of the pyrimidine ring is crucial for the cytotoxic activity of 5-FOA. [, ] Replacing this fluorine with a hydrogen atom results in a loss of activity. [] Modifications to other parts of the molecule, such as the addition of a methyl group, can alter cellular uptake but do not fundamentally change the mechanism of action. []
Q8: Has 5-FOA shown any potential as an antimicrobial agent?
A9: In vitro studies have demonstrated that 5-FOA exhibits selective activity against the malaria parasite Plasmodium falciparum. [] It inhibits parasite growth at concentrations significantly lower than those affecting mammalian cells. [] This selectivity is attributed to the parasite's dependence on de novo pyrimidine biosynthesis, while mammalian cells can utilize salvage pathways. []
Q9: How does resistance to 5-FOA emerge?
A10: Resistance to 5-FOA typically arises from mutations in the genes encoding enzymes involved in its metabolism, primarily OPRTase. [, ] These mutations can result in a loss of enzyme activity, preventing the conversion of 5-FOA to its toxic metabolites. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


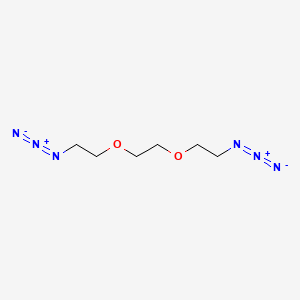
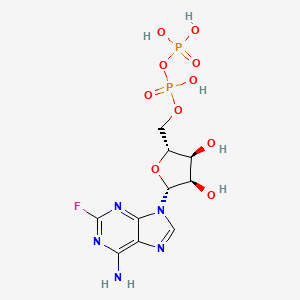
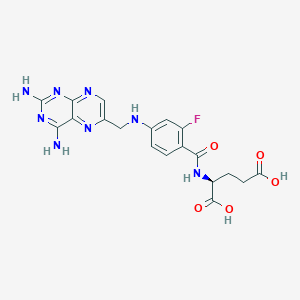

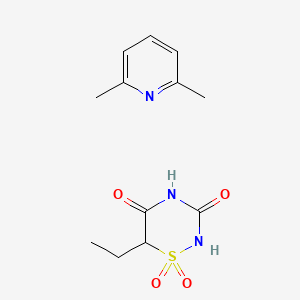
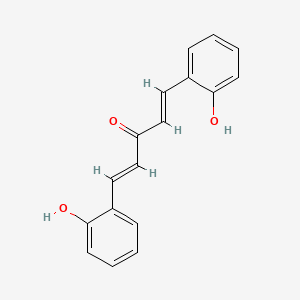
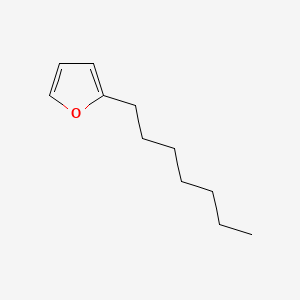
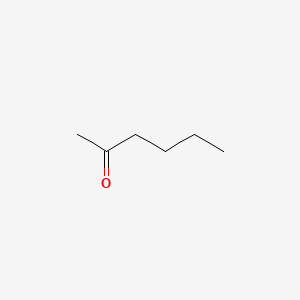
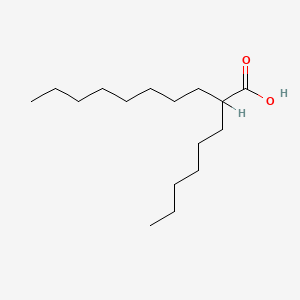

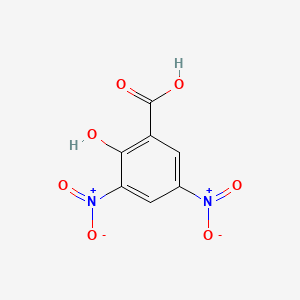
![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

